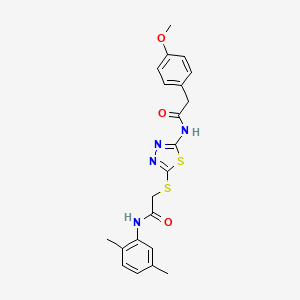

![molecular formula C24H19NO3 B2916948 2-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923131-58-2](/img/structure/B2916948.png)

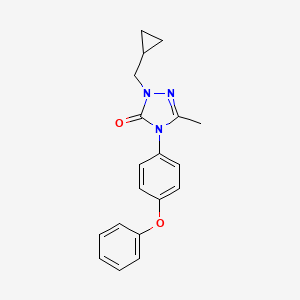

2-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves acylation reactions . For instance, N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates, was synthesized by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, N-(3-Amino-4-methylphenyl)benzamide was synthesized in a microreactor system, and the reaction kinetics parameters were determined . Another study reported the synthesis of new [4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

- A series of compounds related to the chemical structure were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds exhibited better or comparable efficacy to etoposide, a reference drug (Ravinaik et al., 2021).

Histone Deacetylase Inhibition

- A compound structurally similar to 2-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, named MGCD0103, was found to be a potent and selective inhibitor of histone deacetylases, particularly HDACs 1-3 and 11. This compound showed promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Polymer Chemistry

- A novel monomer diacid related to the chemical compound was synthesized and used to create new aromatic polyamides with photosensitive coumarin pendent groups. These polyamides exhibited good thermal properties and potential for applications in materials science (Nechifor, 2009).

Antimicrobial and Antioxidant Properties

- A series of benzamide derivatives, including those structurally related to the compound , were synthesized and demonstrated significant antimicrobial and antioxidant activities. These derivatives showed potential for development as novel anti-microbial agents (Limban et al., 2011).

Molecular Structure and Properties

- The molecular structure and properties of a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, were analyzed, providing insights into its geometric parameters, electronic properties, and antioxidant properties (Demir et al., 2015).

Metal Complex Synthesis

- Pd(II) complexes of 3-formyl chromone Schiff bases, structurally related to the compound , were synthesized and showed potential biological activity, including antimicrobial and antioxidant activities (Kavitha & Reddy, 2016).

Wirkmechanismus

Target of Action

Similar compounds with benzamide and benzimidazole moieties have shown significant interactions with proteins like human glucokinase (gk) and bacterial cell division protein ftsz .

Mode of Action

Based on the structural similarity to other benzamide and benzimidazole derivatives, it can be hypothesized that this compound might interact with its targets through hydrogen bonding and other non-covalent interactions .

Biochemical Pathways

Compounds with similar structures have been found to influence pathways related to glucose metabolism and bacterial cell division .

Pharmacokinetics

The compound’s molecular weight (225293 Da ) suggests that it might have good oral bioavailability, as compounds with a molecular weight under 500 Da generally have better absorption and distribution profiles.

Result of Action

Similar compounds have shown significant hypoglycemic effects and antibacterial activity .

Eigenschaften

IUPAC Name |

2-methyl-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO3/c1-15-6-5-8-17(12-15)23-14-21(26)20-13-18(10-11-22(20)28-23)25-24(27)19-9-4-3-7-16(19)2/h3-14H,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTQQVBVCDRFAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2916865.png)

![4-fluoro-2-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2916867.png)

![4-(2-Pyridyl)-2-{[2-(2-thienyl)ethyl]amino}-5-pyrimidinecarboxylic acid](/img/structure/B2916874.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2916877.png)

![Oxazole,2-[(1S)-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-YL]-4,5-dihydro-4-(phenylmethyl)-,(4S)-](/img/structure/B2916878.png)